molecular formula C10H12S B8708679 2-Phenylthiolane CAS No. 2060-65-3

2-Phenylthiolane

Cat. No.: B8708679
CAS No.: 2060-65-3
M. Wt: 164.27 g/mol
InChI Key: MPVOADXYDASAQE-UHFFFAOYSA-N
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Description

2-Phenylthiolane (IUPAC name: 2-phenyltetrahydrothiophene) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₂S and a molecular weight of 164.27 g/mol . Its structure consists of a saturated five-membered thiolane ring (tetrahydrothiophene) substituted with a phenyl group at the 2-position. Key identifiers include:

  • CAS Registry Number: 2060-65-3
  • ChemSpider ID: 518344
  • Synonyms: 2-Phenyltetrahydrothiophene, 2-phenylsulfurane (unverified name).

The compound is of interest in organic synthesis and medicinal chemistry due to its sulfur heteroatom, which confers unique electronic and steric properties compared to oxygen-containing analogs (e.g., tetrahydrofuran derivatives) .

Properties

CAS No.

2060-65-3

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

2-phenylthiolane

InChI

InChI=1S/C10H12S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2

InChI Key

MPVOADXYDASAQE-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-phenylthiolane with compounds sharing structural motifs such as phenyl groups, sulfur atoms, or heterocyclic frameworks:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features CAS Number References
This compound C₁₀H₁₂S 164.27 Thiolane ring, phenyl group Saturated sulfur heterocycle 2060-65-3
Thiophene Fentanyl HCl C₂₄H₂₆N₂OS•HCl 433.41 Thiophene ring, amide, phenyl Aromatic sulfur heterocycle 2306823-39-0
Methyl 2-oxo-2-phenylacetate C₉H₈O₃ 164.16 Ester, ketone, phenyl Linear chain with carbonyl group 15206-55-0
α-(Phenylthio)phenylacetic acid C₁₄H₁₂O₂S 244.31 Thioether, carboxylic acid Phenylthio-substituted acetic acid 10490-07-0
2-Phenylethanol C₈H₁₀O 122.16 Alcohol, phenyl group Benzyl alcohol derivative 60-12-8
2-Ethoxy-1-phenylethanol C₁₀H₁₄O₂ 166.22 Ether, alcohol, phenyl Ethoxy-substituted benzyl alcohol 22383-53-5
Key Observations:

Sulfur vs. Oxygen Heterocycles :

  • This compound’s saturated thiolane ring contrasts with aromatic thiophene derivatives (e.g., thiophene fentanyl). The sulfur atom in thiolane enhances nucleophilicity compared to oxygen analogs like tetrahydrofuran .
  • Thiophene fentanyl, an opioid derivative, incorporates an aromatic thiophene ring, which stabilizes the π-electron system and influences receptor binding .

Functional Group Diversity: Methyl 2-oxo-2-phenylacetate and α-(Phenylthio)phenylacetic acid feature carbonyl and thioether groups, respectively. These functionalities are absent in this compound but highlight the versatility of phenyl-sulfur motifs in organic synthesis . 2-Phenylethanol and 2-ethoxy-1-phenylethanol are oxygenated phenyl derivatives with applications in fragrances and pharmaceuticals, differing from this compound in reactivity due to alcohol/ether groups .

Physicochemical and Toxicological Properties

Limited data on this compound’s physical properties (e.g., melting point, solubility) are available in the provided evidence. However, comparisons can be inferred:

  • Polarity: The thiolane ring in this compound likely increases polarity compared to fully hydrocarbon analogs but less so than oxygenated compounds like 2-phenylethanol .
  • Toxicity: Thiophene fentanyl HCl lacks comprehensive toxicological data , while 2-phenylphenol (a structurally distinct compound) is regulated under occupational safety guidelines .

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